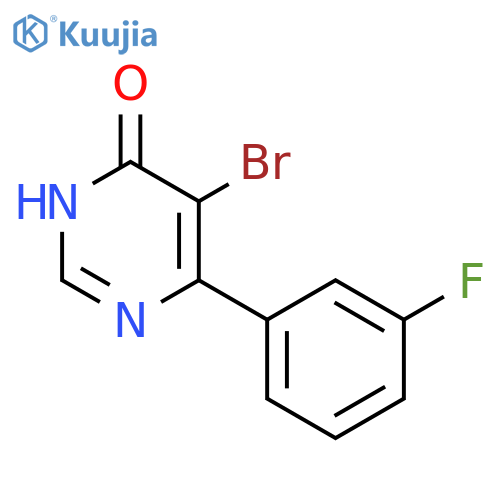Cas no 1443286-95-0 (5-Bromo-6-(3-fluoro-phenyl)-3H-pyrimidin-4-one)

1443286-95-0 structure
商品名:5-Bromo-6-(3-fluoro-phenyl)-3H-pyrimidin-4-one
CAS番号:1443286-95-0
MF:C10H6BrFN2O
メガワット:269.069844722748
CID:5150775
5-Bromo-6-(3-fluoro-phenyl)-3H-pyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-6-(3-fluoro-phenyl)-3H-pyrimidin-4-one
-
- インチ: 1S/C10H6BrFN2O/c11-8-9(13-5-14-10(8)15)6-2-1-3-7(12)4-6/h1-5H,(H,13,14,15)
- InChIKey: PTDXBFIODNSNOQ-UHFFFAOYSA-N
- ほほえんだ: C1=NC(C2=CC=CC(F)=C2)=C(Br)C(=O)N1
5-Bromo-6-(3-fluoro-phenyl)-3H-pyrimidin-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM504869-1g |
5-Bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one |
1443286-95-0 | 97% | 1g |
$593 | 2023-02-02 |
5-Bromo-6-(3-fluoro-phenyl)-3H-pyrimidin-4-one 関連文献
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
1443286-95-0 (5-Bromo-6-(3-fluoro-phenyl)-3H-pyrimidin-4-one) 関連製品
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 249916-07-2(Borreriagenin)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量